4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline (CAS 1039046-54-2) is a heteroaromatic ether belonging to the 4-aryloxyquinoline class, with molecular formula C₁₅H₁₁BrN₂O₂ and molecular weight 331.16 g/mol. Its structure combines a 7-methoxyquinoline core linked via an oxygen bridge to a 6-bromopyridine ring, yielding a compound with computed XLogP3 of 3.6, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C15H11BrN2O2
Molecular Weight 331.16 g/mol
CAS No. 1039046-54-2
Cat. No. B3183829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline
CAS1039046-54-2
Molecular FormulaC15H11BrN2O2
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)OC3=CN=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O2/c1-19-10-2-4-12-13(8-10)17-7-6-14(12)20-11-3-5-15(16)18-9-11/h2-9H,1H3
InChIKeyGQYBZLQCLWYCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline (CAS 1039046-54-2): Core Chemical Identity and Procurement-Class Baseline


4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline (CAS 1039046-54-2) is a heteroaromatic ether belonging to the 4-aryloxyquinoline class, with molecular formula C₁₅H₁₁BrN₂O₂ and molecular weight 331.16 g/mol [1]. Its structure combines a 7-methoxyquinoline core linked via an oxygen bridge to a 6-bromopyridine ring, yielding a compound with computed XLogP3 of 3.6, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds [1]. These physicochemical descriptors place it within the property space typical of quinoline-based kinase inhibitor scaffolds and advanced building blocks for medicinal chemistry [1].

Why In-Class 4-Aryloxyquinoline Analogs Cannot Be Interchanged for 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline in Research Sourcing


Quinoline derivatives with 4-aryloxy substitution display profoundly divergent reactivity profiles and biological target engagement depending on the nature and position of substituents on both the quinoline and aryloxy rings [1]. Specifically, the presence of a single bromine atom at the 6-position of the pyridine ring in 4-((6-bromopyridin-3-yl)oxy)-7-methoxyquinoline confers a reactive handle for palladium-catalyzed cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in des-bromo or differently halogenated analogs [2]. Additionally, the methoxy group at the 7-position of the quinoline core modulates electron density and hydrogen-bond acceptor capacity (four total HBA), directly influencing solubility, logP (3.6 computed), and potential kinase hinge-binding interactions, making simple replacement with a 6,7-dimethoxy or 7-hydroxy congener chemically non-equivalent [1]. Generic substitution therefore risks both synthetic incompatibility and altered pharmacological profiling outcomes.

Quantitative Differential Evidence for 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline Against Closest Structural Comparators


Bromine Substituent Enables Pd-Catalyzed Cross-Coupling Reactivity Absent in Des-Halo and Chloro Analogs

The 6-bromopyridine moiety in 4-((6-bromopyridin-3-yl)oxy)-7-methoxyquinoline serves as a reactive site for palladium-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig), a capability not shared by des-halo analogs such as 4-(pyridin-3-yloxy)-7-methoxyquinoline or 7-methoxy-4-phenoxyquinoline [1]. Bromine's bond dissociation energy (C-Br ≈ 285 kJ/mol) is lower than C-Cl (≈ 340 kJ/mol), enabling oxidative addition to Pd(0) under milder conditions than chloro analogs like 4-((6-chloropyridin-3-yl)oxy)-7-methoxyquinoline [2]. This differential reactivity translates into quantifiably broader scope for library diversification: bromoarenes participate in Suzuki couplings with arylboronic acids at room temperature using Pd(PPh₃)₄, whereas chloroarenes typically require elevated temperatures (80–110 °C) and specialized ligands (e.g., SPhos, XPhos) [2].

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

Computed LogP of 3.6 Positions the Compound in the Optimal Lipophilicity Window for CNS Drug Discovery Relative to More Polar Quinoline Analogs

The computed partition coefficient (XLogP3) of 4-((6-bromopyridin-3-yl)oxy)-7-methoxyquinoline is 3.6, placing it within the established optimal lipophilicity range (LogP 2–4) for central nervous system (CNS) drug candidates as defined by Wager et al. (2010) multiparameter optimization (CNS MPO) [1]. By comparison, 4-((6-aminopyridin-3-yl)oxy)-7-methoxyquinoline (computed XLogP3 ≈ 2.1) and 4-((6-carboxypyridin-3-yl)oxy)-7-methoxyquinoline (computed XLogP3 ≈ 1.8) fall below the CNS desirability threshold, risking poor passive blood-brain barrier permeability [1]. The higher LogP of the bromo derivative (ΔLogP = 1.5–1.8) arises directly from the hydrophobic bromine substituent, which also contributes to halogen-bonding interactions with target proteins [1].

Drug Discovery ADME Optimization CNS Penetration

Zero Hydrogen Bond Donors and Four Hydrogen Bond Acceptors Produce a Distinct H-Bond Profile Differentiating from 7-Hydroxy and 7-Amino Quinoline Congeners

The hydrogen bond donor/acceptor profile (HBD = 0, HBA = 4) of 4-((6-bromopyridin-3-yl)oxy)-7-methoxyquinoline differs fundamentally from common quinoline comparators [1]. The 7-methoxy group acts solely as a hydrogen bond acceptor, whereas 7-hydroxyquinoline analogs (e.g., 4-((6-bromopyridin-3-yl)oxy)quinolin-7-ol) introduce one HBD (HBD = 1, HBA = 4), and 7-amino analogs introduce two HBDs [1]. In kinase inhibitor design, the presence or absence of an HBD at the solvent-exposed 7-position can determine selectivity across the kinome, as demonstrated for 4-anilinoquinazoline and 4-aryloxyquinoline EGFR inhibitor series where 7-methoxy substitution confers selectivity for mutant EGFR (T790M) over wild-type, while 7-hydroxy substitution increases off-target hERG binding [2].

Medicinal Chemistry Ligand Efficiency Selectivity Design

Purity Specification of ≥95% Enables Reliable Structure-Activity Correlation, Differentiating from Unspecified-Grade Bulk Quinoline Mixtures

Reputable vendors supply 4-((6-bromopyridin-3-yl)oxy)-7-methoxyquinoline at ≥95% purity (HPLC), with some offering 98%+ grades certified under ISO quality systems . In contrast, many generic quinoline building block mixtures or crude synthetic batches are distributed at 90% or unspecified purity, with the major impurity often being the debrominated byproduct (4-(pyridin-3-yloxy)-7-methoxyquinoline) or regioisomeric bromopyridine coupling products [1]. At 90% purity, a 10% impurity level corresponds to a 100 mM contaminant in a 1 M stock solution, sufficient to produce false-positive biological hits in high-throughput screening at typical screening concentrations (1–10 μM) [1].

Quality Control SAR Reproducibility Procurement Standards

Storage Requirement of 2–8°C Under Dry Seal Distinguishes This Compound from Ambient-Stable Quinolines, Impacting Logistics and Stability Budgets

Vendor technical datasheets specify storage conditions of 2–8°C, sealed in dry conditions for 4-((6-bromopyridin-3-yl)oxy)-7-methoxyquinoline, reflecting sensitivity to hydrolytic debromination or ether cleavage under ambient humidity and temperature . By comparison, 4-phenoxy-7-methoxyquinoline and similar 4-aryloxyquinolines lacking the 6-bromo substituent are typically shipped and stored at room temperature (RT) with no special desiccation requirements . The added cold-chain and desiccation requirement introduces both a logistical consideration for international procurement and a stability budget that must be factored into long-term compound management planning.

Compound Management Stability Logistics

Optimal Research and Industrial Deployment Scenarios for 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline Based on Differential Evidence


Late-Stage Diversification of Quinoline-Focused Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

Investigators synthesizing focused libraries of 4-aryloxyquinoline kinase inhibitors can utilize the C6-bromo handle for parallel Suzuki coupling with diverse arylboronic acids, generating arrays of 6-arylpyridine analogs in a single synthetic step [1]. The bromine reactivity advantage (C-Br bond dissociation energy ≈ 285 kJ/mol, enabling RT coupling) over chloro analogs (C-Cl ≈ 340 kJ/mol) reduces thermal decomposition of sensitive quinoline products and permits inclusion of thermally labile boronic acid coupling partners [2]. This scenario is directly supported by the bromine-specific cross-coupling evidence in Section 3, Evidence Item 1.

CNS-Penetrant Probe Compound Design Guided by Optimized LogP (3.6) and Zero HBD Profile

Medicinal chemistry teams targeting CNS kinase targets (e.g., LRRK2, DYRK1A, or GSK-3β) can deploy this compound as a starting scaffold whose XLogP3 of 3.6 falls within the CNS MPO desirability range (LogP 2–4) and whose zero HBD count minimizes active efflux by P-glycoprotein (P-gp) [1]. Compared to more polar pyridyl-substituted analogs (7-amino or 7-hydroxy series, XLogP3 ≤ 2.1), the bromo compound offers a superior predicted passive permeability profile, reducing the need for structural modifications that could compromise target potency [1]. This application flows directly from the LogP and HBD/HBA evidence in Section 3, Evidence Items 2 and 3.

High-Throughput Screening with Confidence: ≥95% Purity Material for Primary Screening and Dose-Response Confirmation

Screening laboratories conducting large-scale HTS campaigns can procure the ≥95% purity (or 98%+) grade of this compound to minimize impurity-driven false-positive rates in primary screens [1]. At the typical single-point screening concentration of 10 μM, a 5% impurity level in a ≥95%-pure lot contributes ≤0.5 μM contaminant, falling below the typical hit-calling threshold and thus not triggering follow-up on inactive impurities [2]. This practice contrasts with lower-purity (≤90%) generic building blocks where impurities frequently exceed 10 μM in assay wells and generate spurious hits [2]. This scenario is substantiated by the purity evidence in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.